2-Bromo-1,4-diethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethylbenzenes refer to any of three isomers with the formula

C6H4(C2H5)2C_6H_4(C_2H_5)_2C6H4(C2H5)2

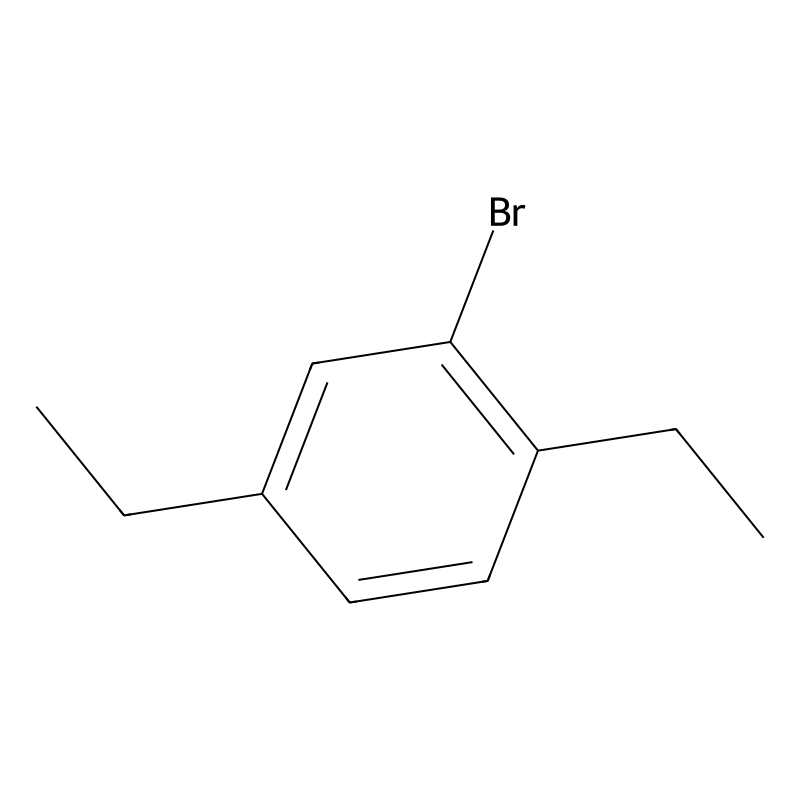

. Each consists of a benzene ring and two ethyl substituents . The meta and para have the greater commercial significance . Diethylbenzenes arise as side-products of the alkylation of benzene with ethylene . Much diethylbenzene is recycled by transalkylation to give ethylbenzene . Diethylbenzene is used in a mixture with methyl and/or ethyl biphenyls as a low temperature heat transfer fluid . Diethylbenzene is dehydrogenated to give divinylbenzene (DVB) . DVB is used in the production of crosslinked polystyrene .2-Bromo-1,4-diethylbenzene is an aromatic compound characterized by the presence of a bromine atom and two ethyl groups attached to a benzene ring. Its molecular formula is C10H12Br, and it has a molecular weight of approximately 227.11 g/mol. The compound is also known by various synonyms, including 1,4-diethyl-2-bromobenzene and 2-bromo-p-diethylbenzene. The structure of 2-bromo-1,4-diethylbenzene can be visualized as a benzene ring with bromine at the second position and ethyl groups at the first and fourth positions on the ring .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles through reactions such as the nucleophilic aromatic substitution. This is particularly relevant in the presence of strong nucleophiles under suitable conditions.

- Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki or Heck reactions, where it reacts with organometallic reagents to form biaryl compounds .

- Electrophilic Aromatic Substitution: The presence of the bromine atom can activate the aromatic ring for electrophilic substitution reactions, allowing for further functionalization of the benzene ring .

There are several methods for synthesizing 2-bromo-1,4-diethylbenzene:

- Bromination of 1,4-Diethylbenzene: This is the most straightforward method, where 1,4-diethylbenzene is treated with bromine in the presence of a catalyst or under UV light to introduce the bromine atom at the desired position.

- Electrophilic Aromatic Substitution: Starting from diethylbenzene, bromination can be performed using bromine or a brominating agent like N-bromosuccinimide under appropriate conditions to yield 2-bromo-1,4-diethylbenzene.

- Metal-Catalyzed Reactions: Advanced synthetic routes may involve metal-catalyzed methods that allow for more selective bromination or substitution processes .

2-Bromo-1,4-diethylbenzene finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound may be used in the development of new materials with specific properties due to its unique structure.

- Research: It is utilized in laboratories for studying reaction mechanisms involving aryl halides and their derivatives .

Several compounds share structural similarities with 2-bromo-1,4-diethylbenzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Diethylbenzene | C10H14 | No halogen substituent; used as a solvent |

| 2-Bromo-1,3-diethylbenzene | C10H12Br | Bromine at different position; alters reactivity |

| 2-Bromo-1,4-dimethylbenzene | C8H9Br | Contains methyl groups instead of ethyl groups |

| 1-Bromo-2-ethylbenzene | C8H9Br | Different substitution pattern on benzene |

The presence of both ethyl groups and a bromine atom distinguishes 2-bromo-1,4-diethylbenzene from other similar compounds, affecting its reactivity and potential applications in synthesis and material science.